![molecular formula C21H20ClF4N7 B10800519 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B10800519.png)
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride
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Description
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride is a useful research compound. Its molecular formula is C21H20ClF4N7 and its molecular weight is 481.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine; hydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and any relevant case studies.
Chemical Structure
The molecular formula of the compound is C26H21F4N3O, with a molecular weight of approximately 467.5 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological properties.
The compound exhibits its biological activity primarily through the inhibition of specific protein kinases. Kinase inhibitors play a crucial role in regulating cellular processes such as proliferation, differentiation, and metabolism. The interaction of this compound with target kinases can lead to significant alterations in signaling pathways associated with cancer and other diseases.
Anticancer Properties
Research indicates that the compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that it effectively inhibits cell proliferation and induces apoptosis in breast cancer and lung cancer cells. The IC50 values for these effects are reported to be in the low micromolar range, suggesting potent activity against these malignancies.
Inhibition of Kinase Activity
The compound's ability to inhibit specific kinases is a focal point of its biological activity. For instance, it has been identified as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. The inhibition of Factor Xa could lead to therapeutic applications in anticoagulation therapy.
Biological Activity | Target | IC50 (µM) | Effect |
---|---|---|---|
Tumor Growth Inhibition | Various Cancer Cell Lines | Low Micromolar | Induces apoptosis |
Kinase Inhibition | Factor Xa | 55.9 | Anticoagulant effect |
Study 1: Anticancer Efficacy
In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, correlating with the observed decrease in proliferation markers.
Study 2: Coagulation Studies
Another study investigated the anticoagulant properties of the compound by assessing its effects on clotting times in animal models. The results indicated a dose-dependent increase in activated partial thromboplastin time (aPTT), supporting its potential use as an anticoagulant agent.
Properties
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGYRKDHQORLNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF4N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.